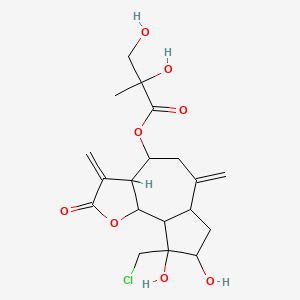
Chlorohyssopifolin E
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chlorohyssopifolin E, also known as this compound, is a useful research compound. Its molecular formula is C19H25ClO8 and its molecular weight is 416.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Introduction to Chlorohyssopifolin E
This compound is a compound belonging to the class of chlorinated guaiane-type sesquiterpene lactones, which have garnered attention for their potential therapeutic applications, particularly in cancer treatment. This article explores the scientific research applications of this compound, focusing on its cytotoxic properties, mechanisms of action, and potential therapeutic uses.
Cytotoxic Properties
This compound has demonstrated significant cytotoxic effects against various human tumor cell lines. Research indicates that it induces apoptosis, a form of programmed cell death, in several cancer cell types. A study highlighted that exposure to chlorohyssopifolins A and D resulted in increased apoptosis rates in HL-60 and U-937 cells, with percentages of apoptotic cells rising significantly after treatment .
Case Study: Apoptosis Induction
In a detailed investigation, the cytotoxicity of this compound was assessed through flow cytometry and morphological analysis. The findings revealed that:
- HL-60 Cells : Apoptotic cell percentages increased approximately 16-fold after 24 hours of exposure.
- U-937 Cells : Similar increases were observed, with up to 19-fold elevation in apoptotic cells.
These results underscore the compound's potential as an anticancer agent by effectively triggering apoptosis in malignant cells .
Anticancer Therapy
Given its potent cytotoxic properties, this compound is being explored for use in anticancer therapies. Its ability to induce apoptosis selectively in cancer cells while sparing normal cells makes it a promising candidate for further development.
Pharmacological Evaluation
Pharmacological studies are essential for understanding the full therapeutic potential of this compound. Investigations into its pharmacokinetics, bioavailability, and safety profile are ongoing. Such evaluations will help establish appropriate dosing regimens and identify any potential side effects associated with its use.
Propiedades
Número CAS |
54278-80-7 |
|---|---|
Fórmula molecular |
C19H25ClO8 |
Peso molecular |
416.8 g/mol |
Nombre IUPAC |
[9-(chloromethyl)-8,9-dihydroxy-3,6-dimethylidene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] 2,3-dihydroxy-2-methylpropanoate |
InChI |
InChI=1S/C19H25ClO8/c1-8-4-11(27-17(24)18(3,25)7-21)13-9(2)16(23)28-15(13)14-10(8)5-12(22)19(14,26)6-20/h10-15,21-22,25-26H,1-2,4-7H2,3H3 |
Clave InChI |
MMJRTQVKSDYEAG-UHFFFAOYSA-N |
SMILES |
CC(CO)(C(=O)OC1CC(=C)C2CC(C(C2C3C1C(=C)C(=O)O3)(CCl)O)O)O |
SMILES canónico |
CC(CO)(C(=O)OC1CC(=C)C2CC(C(C2C3C1C(=C)C(=O)O3)(CCl)O)O)O |
Sinónimos |
chlorohyssopifolin E |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















